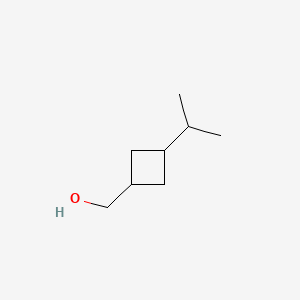

(3-Isopropylcyclobutyl)methanol

Description

(3-Isopropylcyclobutyl)methanol is a cyclobutane-derived primary alcohol characterized by a cyclobutyl ring substituted with an isopropyl group at the 3-position and a hydroxymethyl (-CH₂OH) group. This compound belongs to a class of small, strained cyclic alcohols, where the cyclobutane ring introduces significant steric and electronic effects due to its puckered geometry and angle strain. Such structural features influence its physical properties (e.g., boiling point, solubility) and chemical reactivity (e.g., susceptibility to oxidation or ring-opening reactions).

Properties

IUPAC Name |

(3-propan-2-ylcyclobutyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-6(2)8-3-7(4-8)5-9/h6-9H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVHPFGGDBCIDRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CC(C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20680560 | |

| Record name | [3-(Propan-2-yl)cyclobutyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20680560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1269291-96-4 | |

| Record name | [3-(Propan-2-yl)cyclobutyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20680560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Isopropylcyclobutyl)methanol typically involves the cyclization of appropriate precursors followed by reduction reactions. One common method includes the cyclization of isopropyl-substituted butenes, followed by reduction using lithium aluminum hydride (LiAlH4) or similar reducing agents under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation processes. These processes are optimized for large-scale production, ensuring high yield and purity. Catalysts such as palladium on carbon (Pd/C) are often employed to facilitate the hydrogenation reactions .

Chemical Reactions Analysis

Types of Reactions: (3-Isopropylcyclobutyl)methanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Further reduction can yield more saturated alcohols or hydrocarbons.

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, under acidic or basic conditions.

Reduction: LiAlH4, sodium borohydride (NaBH4), under anhydrous conditions.

Substitution: SOCl2, PBr3, under reflux conditions.

Major Products:

Oxidation: Ketones, aldehydes.

Reduction: Saturated alcohols, hydrocarbons.

Substitution: Alkyl halides, ethers.

Scientific Research Applications

(3-Isopropylcyclobutyl)methanol has diverse applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its therapeutic potential, particularly in the development of new drugs and treatments.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Isopropylcyclobutyl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, altering their activity. For instance, it may interact with enzymes involved in metabolic pathways, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Boiling Point and Solubility

- Steric Effects: The bulky isopropyl group in this compound likely reduces solubility in polar solvents compared to smaller analogs like (3-Methyl-cyclobutyl)-methanol. Cyclopropyl(3-propylphenyl)methanol, with its aromatic and alkyl substituents, exhibits even lower polarity and higher hydrophobicity .

Reactivity

- Oxidation Sensitivity: Primary alcohols like this compound are prone to oxidation, but steric hindrance from the isopropyl group may slow reaction kinetics compared to less hindered analogs.

- Ring-Opening Potential: Strained cyclobutane rings are susceptible to thermal or acid-catalyzed ring-opening, a property less pronounced in cyclopropane derivatives like cyclopropyl(3-propylphenyl)methanol .

Stability and Preservation

Methanol is a common solvent for stabilizing volatile alcohols during storage .

Biological Activity

(3-Isopropylcyclobutyl)methanol is a compound with a unique structure that has garnered interest in various fields of biological research. This article delves into its biological activity, mechanisms of action, and potential applications, supported by data tables and case studies.

Chemical Structure and Properties

The chemical formula for this compound is C₈H₁₆O, and it features a cyclobutane ring substituted with an isopropyl group and a hydroxymethyl group. This unique structure may influence its biological interactions.

The biological activity of this compound is thought to stem from its ability to interact with various biomolecules, including enzymes and receptors. The compound may modulate metabolic pathways by binding to specific targets, potentially leading to therapeutic effects.

Antioxidant Activity

Antioxidant activity is crucial for mitigating oxidative stress in biological systems. Research indicates that this compound exhibits significant antioxidant properties:

- DPPH Scavenging Activity : This assay measures the ability to scavenge free radicals. The compound demonstrated a notable capacity to reduce DPPH radicals.

- ABTS Assay : Similar to DPPH, this assay evaluates the ability to neutralize ABTS radicals, further confirming the antioxidant potential.

| Assay Type | Activity (mg TE/g) |

|---|---|

| DPPH | 909.88 ± 4.25 |

| ABTS | 3358.33 ± 51.14 |

Anti-inflammatory Properties

Inflammation plays a critical role in various diseases. Studies have shown that this compound can inhibit inflammatory markers such as COX-2 and IL-1β in vitro, suggesting potential therapeutic applications in inflammatory conditions.

Antimicrobial Activity

Preliminary studies indicate that this compound possesses antimicrobial properties against several bacterial strains. For instance, it has shown effectiveness against:

- Escherichia coli

- Staphylococcus aureus

These findings suggest its potential use as an antimicrobial agent.

Study 1: Antioxidant Efficacy

A study evaluated the antioxidant efficacy of this compound compared to other known antioxidants. The results indicated that it outperformed several common antioxidants in both DPPH and ABTS assays, highlighting its potential for use in formulations aimed at reducing oxidative stress.

Study 2: Anti-inflammatory Effects

In vitro assays conducted on human cell lines demonstrated that treatment with this compound significantly reduced the production of pro-inflammatory cytokines. This suggests its possible application in managing chronic inflammatory diseases.

Safety and Toxicology

Toxicity assessments are essential for any compound intended for therapeutic use. In silico predictions based on various QSAR models indicate that this compound falls within a non-toxic classification (class 4 or 5), suggesting a favorable safety profile for further development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.